molecular formula C21H27ClN2S2 B074668 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl CAS No. 1257-76-7

10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl

Cat. No. B074668
CAS RN: 1257-76-7
M. Wt: 407 g/mol
InChI Key: NZFNXWQNBYZDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl is a synthetic compound that belongs to the class of phenothiazine derivatives. It is commonly known as thioridazine hydrochloride and is used as an antipsychotic medication. Thioridazine has been used for the treatment of various mental disorders, including schizophrenia and bipolar disorder.

Scientific Research Applications

1. Pharmacological Activities and Molecular Template

Phenothiazine derivatives, including 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl, serve as valuable molecular templates for the development of agents that interact with a wide range of biological processes. They are effective in treating various medical conditions due to their significant antihistamic, antipsychotic, anticholinergic, antipruritic, and antiemetic properties. Moreover, some phenothiazines are employed as anti-inflammatory, coronary vasodilators, radioprotective, sedative, antitussive, and skeletal muscle-relaxing medication. These compounds also demonstrate effectiveness as antibacterials, anthelmintics, antimalarials, or local anesthetics, and a few are used in controlling acute migraine attacks and intractable hiccough. Additionally, new phenothiazine derivatives appear promising as multidrug resistance modifiers in cancer chemotherapy (Mosnaim et al., 2006).

2. Antidepressant and Anxiolytic Activities

Some phenothiazine derivatives, such as 10-[2-(4-Amino-5-mercapto-1,2,4-triazol-3-yl)ethyl]phenothiazine, were synthesized and found to exhibit antidepressant and anxiolytic activities. This indicates the potential for 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl and similar compounds to be used in treating mental health conditions (Turan-Zitouni et al., 2002).

3. Antibacterial Activity

Phenothiazine derivatives have shown significant antibacterial activity. For instance, Phenothiazine-3-Sulfonate Derivatives have demonstrated good results in biological screenings, indicating the potential of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl in contributing to antimicrobial therapy (Vasudha et al., 2016).

4. Corrosion Inhibition

Phenothiazinyl-thiazolyl-hydrazine derivatives are studied as corrosion inhibitors for carbon steel, displaying impressive efficiency and adherence to the Langmuir isotherm in inhibiting corrosion. This suggests the potential utility of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl in protecting metals from corrosion (Varvara, 2018).

5. Anticancer Activity

The anticancer potential of phenothiazine derivatives has been explored, with several newly synthesized compounds demonstrating high activity against breast cancer cell lines. This highlights the potential role of phenothiazine derivatives, including 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl, in cancer treatment strategies (Ahmed et al., 2018).

properties

IUPAC Name

hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNXWQNBYZDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl
Reactant of Route 2
Reactant of Route 2
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl
Reactant of Route 3
Reactant of Route 3
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl
Reactant of Route 4
Reactant of Route 4
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl
Reactant of Route 5
Reactant of Route 5
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl
Reactant of Route 6
Reactant of Route 6
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.